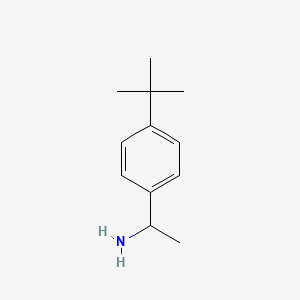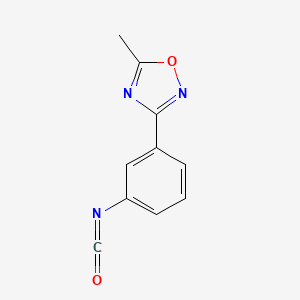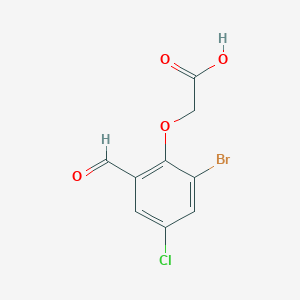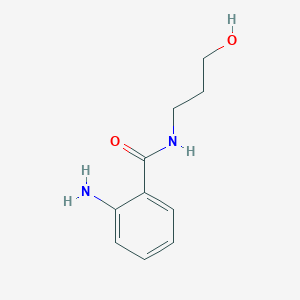
1-(4-Tert-butylphenyl)ethanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related macrocyclic compounds and bis(phenyl)ethanes has been reported. In the first paper, a macrocyclic ligand is synthesized through Schiff-base condensation by stirring and refluxing equimolar quantities of 2,2-methylene-bis[(6-formyl)-4-tert-butylphenol] and 1,2-bis-(2-aminoethoxy)ethane in a basic ethanolic solution overnight . The second paper describes the synthesis of 1,2-Bis(2,4,6-tri-tert-butylphenyl)ethane through dehalogenation of 2,4,6-tri-tert-butyl-benzyl chloride . These methods could potentially be adapted for the synthesis of 1-(4-Tert-butylphenyl)ethanamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various techniques. The macrocyclic ligand from the first paper crystallizes in the monoclinic space group P 2(1)/c and was characterized using single-crystal X-ray spectroscopy, 1H NMR, IR-spectroscopy, and mass spectrophotometry . The second paper reports that 1,2-Bis(2,4,6-tri-tert-butylphenyl)ethane crystallizes in the monoclinic space group C2/c, with the central ethane bond being unusually stretched due to steric repulsions . These analyses provide insights into the molecular geometry and electronic structure that could be relevant for understanding the properties of 1-(4-Tert-butylphenyl)ethanamine.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 1-(4-Tert-butylphenyl)ethanamine. However, the synthesis methods and structural analyses of related compounds suggest that steric effects play a significant role in their reactivity. The presence of bulky tert-butyl groups can influence the outcome of reactions by hindering access to certain sites on the molecule or by affecting the overall stability of intermediates and products .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds discussed in the papers are inferred from their molecular structures and synthesis methods. The macrocyclic ligand is described as a crystalline solid of yellow color , while the bis(phenyl)ethane compound exhibits boat-deformations of the benzene rings due to close packing in layers . These properties, such as color, crystallinity, and molecular conformation, are important for the practical applications of such compounds. The physical and chemical properties of 1-(4-Tert-butylphenyl)ethanamine would likely be influenced by the tert-butyl group and the ethanamine moiety, affecting its solubility, stability, and reactivity.
Applications De Recherche Scientifique
Ligand Synthesis
- 1-(4-Tert-butylphenyl)ethanamine is utilized in the synthesis of sterically demanding ligands for phosphorus centers. For instance, it is involved in creating materials with two low-coordinate phosphorus centers bridged by a sterically encumbered phenylene unit (Shah et al., 2000).
Inhibitor Development
- Derivatives of 1-(4-Tert-butylphenyl)ethanamine, such as 1-(1H-Indol-3-yl)ethanamine derivatives, have been developed as potent Staphylococcus aureus NorA efflux pump inhibitors, enhancing the antibacterial activity of certain antibiotics (Héquet et al., 2014).
Antifungal Applications
- Certain derivatives, like N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines, exhibit significant in vitro antifungal activity against pathogens such as Cryptococcus neoformans and Trichophyton species (Thvedt et al., 2013).
Material Synthesis
- 1-(4-Tert-butylphenyl)ethanamine is used in the synthesis of novel materials like hyperbranched polyimides, demonstrating its utility in polymer chemistry and material science (Lang et al., 2017).
DNA/Protein Binding and Anticancer Activity
- It's involved in the formation of Schiff base ligands for cyclometalated complexes, which have shown efficient binding with DNA and protein, indicating potential anticancer activities (Mukhopadhyay et al., 2015).
Photoluminescent Properties
- Utilized in the evaporation-induced self-assembly of organic/organosilica nanocomposite thin films, showing unique photoluminescent properties (Wahab et al., 2008).
Solvent Effects on Chemical Reactions
- Studied for understanding solvent effects on lithium-bromine exchange reactions, which are fundamental in organic synthesis (Bailey et al., 2006).
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUDLUBTTHIVTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408320 | |
| Record name | 1-(4-tert-butylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)ethanamine | |
CAS RN |
89538-65-8 | |
| Record name | 1-(4-tert-butylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-tert-butylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














